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Compound of Interest

Compound Name:
2-(Chloro(4-

chlorophenyl)methyl)pyridine

CAS No.: 142404-69-1

Cat. No.: B132659

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The chlorophenyl pyridine scaffold is a privileged structural motif in medicinal chemistry,

forming the backbone of numerous compounds with a wide array of biological activities.

Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the

rational design of more potent and selective therapeutic agents. This guide provides a

comparative analysis of chlorophenyl pyridine derivatives, focusing on their anticancer and

antimicrobial activities, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Oncogenic
Pathways
Chlorophenyl pyridine derivatives have demonstrated significant potential as anticancer agents

by targeting various components of cancer cell signaling pathways, including protein kinases

and topoisomerases.
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Aurora Kinase Inhibition
A series of o-chlorophenyl substituted pyrimidines have been identified as potent inhibitors of

Aurora kinases, which are key regulators of mitosis. Detailed SAR studies revealed that polar

substituents at the para position of the B-ring are critical for potent activity.[1][2][3] For instance,

the o-carboxylic acid substituted bisanilinopyrimidine 1 was identified as a potent hit with an

Aurora A IC50 of 6.1 ± 1.0 nM.[1][2][3] Further modifications, such as the replacement of the A-

ring carboxylic acid with halogens and the incorporation of fluorine at the pyrimidine 5-position,

led to highly potent inhibitors that bind to the DFG-out conformation of the kinase.[1][2][3]
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Experimental Protocol: Aurora Kinase Inhibition Assay

The inhibitory activity against Aurora A kinase is typically determined using a radiometric assay.

The protocol involves the following steps:

Reaction Mixture Preparation: A reaction mixture is prepared containing the Aurora A

enzyme, a biotinylated peptide substrate, and [γ-33P]ATP in a kinase buffer.

Compound Incubation: The test compounds (chlorophenyl pyridine derivatives) are added to

the reaction mixture at various concentrations.

Initiation and Incubation: The kinase reaction is initiated by adding Mg/ATP and incubated at

room temperature for a specified time (e.g., 60 minutes).

Termination: The reaction is terminated by adding phosphoric acid.

Detection: The phosphorylated substrate is captured on a streptavidin-coated filter plate, and

the radioactivity is measured using a scintillation counter.
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IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme

activity (IC50) is calculated from the dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

